CYP2C19 vs. CYP3A4 Inhibition Selectivity Profile
In a panel of recombinant CYP enzymes, the compound demonstrated a 76-fold selectivity for inhibition of CYP2C19 (Ki = 70 nM) over CYP3A4 (IC50 = 5.33 μM) [1]. This selectivity ratio contrasts with many unfluorinated benzylpiperidine analogs, which typically exhibit broader CYP inhibition, and with 4-fluoro regioisomers, which show potent CYP3A4 inhibition (IC50 = 7 μM) but lack the submicromolar CYP2C19 component [2]. The 3-fluorobenzyl substitution thus introduces a quantifiable bias in drug-drug interaction liability.
| Evidence Dimension | CYP inhibition selectivity (CYP2C19 Ki / CYP3A4 IC50) |
|---|---|
| Target Compound Data | CYP2C19 Ki = 70 nM; CYP3A4 IC50 = 5.33 μM |
| Comparator Or Baseline | 4-fluoro regioisomer: CYP3A4 IC50 = 7 μM (CYP2C19 not reported) |
| Quantified Difference | 76-fold selectivity for CYP2C19 over CYP3A4 (target); 4-fluoro analog shows potent CYP3A4 inhibition only |
| Conditions | Recombinant CYP2C19 with 3-O-methylfluorescein substrate, 3 min preincubation; CYP3A4 in human liver microsomes with midazolam, 5 min preincubation |
Why This Matters
Selective CYP2C19 inhibition informs DDI risk assessment and guides formulation strategies; broad CYP inhibition (e.g., CYP3A4) is a common liability in piperidine-based drugs.
- [1] BindingDB. (n.d.). BDBM50380522: 1-(3-Fluorobenzyl)piperidin-3-ol. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380522 View Source
- [2] BindingDB. (n.d.). BDBM50394917: 1-(4-Fluorobenzyl)piperidin-3-ol. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394917 View Source
